molecular formula C28H27ClN4O3S B2760668 4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115323-67-5

4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No. B2760668
CAS RN: 1115323-67-5
M. Wt: 535.06
InChI Key: SGXRYBWTXWGOHR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amine, a thioether, a quinazolinone, and a benzamide. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 5-chloro-2-methylphenyl group, for example, is a aromatic ring with a chlorine atom and a methyl group attached .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the amine group could participate in reactions with acids, while the thioether group could be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amine and carbonyl groups could influence its solubility in water .

Scientific Research Applications

Palladium-Catalyzed Domino Reactions

  • Application : Synthesis of 4-phenylquinazolinones using a palladium-catalyzed domino reaction, involving N-benzylation, benzylic C-H amidation, and dehydrogenation in water (Hikawa et al., 2012).

Antimicrobial Activities

  • Application : Synthesis of novel 1,2,4-triazole derivatives with antimicrobial activities, which could be related to the structural analogs of the compound (Bektaş et al., 2007).

Electrochemical Synthesis

  • Application : Electrochemical reduction in an aprotic medium to synthesize similar compounds, demonstrating a method for creating complex molecular structures (Guirado et al., 2002).

Quinazoline Chemistry

  • Application : Synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, indicating the compound's potential in creating complex quinazoline derivatives (Громачевская et al., 2017).

Synthesis of Quinazoline and Quinazoline-4-one Derivatives

  • Application : Investigating the biological potentials of quinazoline derivatives, which can provide insights into the potential biological activities of the compound (Borik & Hussein, 2021).

One-Step Conversion Methods

  • Application : One-step conversion of certain precursors to quinazoline derivatives, highlighting efficient synthetic pathways that might be applicable to the compound of interest (Mirallai et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action could involve interactions with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard .

Future Directions

The future directions for research on this compound would depend on its properties and potential uses. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

properties

IUPAC Name

4-[[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O3S/c1-3-14-30-26(35)20-11-9-19(10-12-20)16-33-27(36)22-6-4-5-7-23(22)32-28(33)37-17-25(34)31-24-15-21(29)13-8-18(24)2/h4-13,15H,3,14,16-17H2,1-2H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXRYBWTXWGOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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